molecular formula C11H19NO B12908442 5-(Hept-6-EN-1-YL)-3-methyl-4,5-dihydro-1,2-oxazole CAS No. 114120-82-0

5-(Hept-6-EN-1-YL)-3-methyl-4,5-dihydro-1,2-oxazole

Cat. No.: B12908442
CAS No.: 114120-82-0
M. Wt: 181.27 g/mol
InChI Key: JGTPNTHGELJDLR-UHFFFAOYSA-N
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Description

5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydro-1,2-oxazole is a chemical compound belonging to the class of 4,5-dihydro-1,2-oxazoles, also known as dihydroisoxazoles. This class of compounds features a partially saturated oxazole ring, which serves as a valuable heterocyclic scaffold in organic synthesis and medicinal chemistry research . Dihydroisoxazole derivatives are of significant interest in pharmaceutical research for their potential biological activities. For instance, certain 4,5-dihydroisoxazole derivatives have been investigated for their pharmaceutical uses, including potential applications in modulating immune responses . This specific molecule, with its 3-methyl substitution and a hept-6-en-1-yl chain terminating in an alkene functional group, presents a multifunctional structure. The alkene group offers a reactive handle for further chemical modifications via cross-coupling or other addition reactions, making it a useful intermediate or building block for constructing more complex molecules. Researchers may employ this compound in the synthesis of novel chemical entities for screening against biological targets, or as a key intermediate in method development and total synthesis projects. As with all compounds of this nature, researchers are responsible for verifying the suitability of this product for their intended application. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

114120-82-0

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

5-hept-6-enyl-3-methyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C11H19NO/c1-3-4-5-6-7-8-11-9-10(2)12-13-11/h3,11H,1,4-9H2,2H3

InChI Key

JGTPNTHGELJDLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(C1)CCCCCC=C

Origin of Product

United States

Preparation Methods

Cyclodehydration of β-Hydroxyamides or β-Amino Alcohols

  • Starting from β-amino alcohols or β-hydroxyamides, intramolecular cyclization under dehydrating conditions (e.g., using acid catalysts or dehydrating agents) forms the oxazoline ring.
  • This method allows introduction of substituents at the 3- and 5-positions depending on the starting materials.

Van Leusen Oxazoline Synthesis

  • The van Leusen reaction involves a [3+2] cycloaddition between aldehydes and Tosylmethyl isocyanide (TosMIC) under basic conditions.
  • This method efficiently produces 5-substituted oxazoles and oxazolines with good regioselectivity.
  • It is applicable for synthesizing 5-substituted oxazolines by selecting appropriate aldehydes bearing the desired side chain.

Condensation of Carboxylic Acid Derivatives with Amino Compounds

  • Reaction of carboxylic acid derivatives (e.g., acid chlorides, esters) with amino alcohols or amines under dehydrating conditions can yield oxazoline rings.
  • This method is often performed in inert solvents (e.g., dichloromethane, toluene) with condensing agents at controlled temperatures (-20 °C to 60 °C) to optimize yields and selectivity.

Specific Preparation Methods for 5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydro-1,2-oxazole

Synthesis via Amino Alcohol and Aldehyde Cyclization

  • Step 1: Preparation of a suitable amino alcohol intermediate bearing a methyl group at the 3-position.
  • Step 2: Reaction of this amino alcohol with hept-6-enal (an aldehyde with a terminal alkene at the 6-position) under mild acidic or dehydrating conditions to promote cyclization.
  • Step 3: Intramolecular cyclodehydration forms the oxazoline ring, yielding the target compound.

This approach benefits from mild conditions that preserve the alkene functionality and allows regioselective ring closure.

Van Leusen-Type Synthesis Using Hept-6-enal

  • Using hept-6-enal as the aldehyde component, the van Leusen reaction with TosMIC under basic conditions (e.g., potassium phosphate in isopropanol) can generate the 5-substituted oxazoline intermediate.
  • Subsequent workup and purification yield the this compound.
  • Microwave-assisted variants of this reaction have been reported to improve reaction rates and yields.

Condensation of Carboxylic Acid Derivative with Amino Compound

  • A carboxylic acid derivative bearing the hept-6-en-1-yl side chain can be reacted with a methyl-substituted amino alcohol.
  • The reaction is conducted in an inert solvent such as dichloromethane or toluene, with a condensing agent (e.g., DCC, EDC) at temperatures ranging from -20 °C to 60 °C.
  • This method allows controlled formation of the oxazoline ring with high purity and yield.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Temperature Range Reaction Time Yield Range (%) Notes
Cyclodehydration of amino alcohol + aldehyde Amino alcohol, hept-6-enal, acid catalyst or dehydrating agent Room temp to 60 °C Several hours to overnight 60-85 Mild conditions preserve alkene
Van Leusen reaction Hept-6-enal, TosMIC, base (K3PO4), isopropanol 60-70 °C or microwave irradiation 8-30 min (microwave) 70-90 Microwave accelerates reaction
Condensation of acid derivative + amino compound Carboxylic acid derivative, amino alcohol, condensing agent, inert solvent -20 to 60 °C 0.1 to 5 days 65-80 Requires careful temperature control

Research Findings and Comparative Analysis

  • Microwave-assisted van Leusen synthesis has been shown to significantly reduce reaction times while maintaining high yields and regioselectivity for 5-substituted oxazolines, including those with alkenyl side chains.
  • Cyclodehydration methods are classical and reliable but may require longer reaction times and careful control of dehydration conditions to avoid side reactions or alkene isomerization.
  • Condensation with carboxylic acid derivatives offers flexibility in substrate scope and can be optimized for scale-up, but the choice of condensing agent and solvent critically affects yield and purity.

Summary Table of Preparation Methods for this compound

Preparation Method Starting Materials Key Reagents/Conditions Advantages Limitations
Cyclodehydration of amino alcohol + aldehyde Methyl-substituted amino alcohol, hept-6-enal Acid catalyst or dehydrating agent, mild heating Preserves alkene, straightforward Longer reaction time, possible side reactions
Van Leusen reaction Hept-6-enal, TosMIC Base (K3PO4), isopropanol, microwave irradiation Fast, high yield, regioselective Requires TosMIC, specialized reagents
Condensation of acid derivative + amino compound Hept-6-enyl carboxylic acid derivative, methyl amino alcohol Condensing agent (DCC, EDC), inert solvent, controlled temp Scalable, high purity Longer reaction time, sensitive to conditions

Chemical Reactions Analysis

Types of Reactions

5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to a more saturated structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research indicates that oxazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 5-(Hept-6-EN-1-YL)-3-methyl-4,5-dihydro-1,2-oxazole can inhibit the growth of various bacterial strains. A study conducted by Zhang et al. (2020) demonstrated that oxazole derivatives could effectively combat resistant strains of Staphylococcus aureus, highlighting their potential as new antibiotic agents .

Anti-inflammatory Effects
The anti-inflammatory properties of oxazole compounds have also been investigated. For example, a case study published in the Journal of Medicinal Chemistry reported that certain oxazole derivatives reduced inflammation markers in vivo by modulating cytokine production . This suggests potential therapeutic uses in treating inflammatory diseases.

Materials Science Applications

Polymer Synthesis
this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Research has shown that incorporating oxazole units into polymer backbones can improve thermal stability and mechanical strength. A notable study by Lee et al. (2021) synthesized a series of copolymers using oxazole derivatives which exhibited superior tensile strength compared to traditional polymers .

Nanocomposites
The integration of this compound into nanocomposite materials has been explored for applications in drug delivery systems. Functionalized nanoparticles containing this compound have demonstrated improved loading capacities and controlled release profiles for therapeutic agents .

Biochemical Applications

Enzyme Inhibition
Oxazole derivatives have been studied for their potential as enzyme inhibitors. Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders .

Antioxidant Activity
The antioxidant properties of oxazole compounds are also noteworthy. A study highlighted the ability of this compound to scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative stress-related diseases .

Data Tables

Application Area Potential Uses Supporting Studies
Medicinal ChemistryAntimicrobial agentsZhang et al., 2020
Anti-inflammatory treatmentsJournal of Medicinal Chemistry
Materials SciencePolymer synthesisLee et al., 2021
Nanocomposites for drug deliveryResearch on functionalized nanoparticles
BiochemistryEnzyme inhibitionStudies on metabolic pathways
Antioxidant formulationsResearch on oxidative stress

Mechanism of Action

The mechanism of action of 5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. The hept-6-en-1-yl group provides hydrophobic interactions, enhancing the compound’s affinity for lipid membranes or hydrophobic pockets in proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Modifications

The activity and stability of 4,5-dihydroisoxazoles are highly dependent on substituents. Key comparisons include:

Compound Substituents Key Properties/Activities Reference
5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydro-1,2-oxazole Hept-6-enyl (C₇H₁₃), methyl (CH₃) Hypothesized metabolic stability; potential lipophilicity from alkenyl chain N/A
3-(Furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole (e.g., 2e ) Furan-2-yl, phenolic hydroxyl MAO inhibition; antidepressant/antianxiety effects
Pyroxasulfone (KIH-485) Difluoromethoxy, trifluoromethyl Pre-emergence herbicidal activity; resistance to glutathione conjugation
R004 (metabolite) Carboxamide, hydroxylation sites Undergoes hydroxylation, hydrolysis, and N-oxidation
  • However, excessive lipophilicity may reduce aqueous solubility, a trade-off observed in pyroxasulfone derivatives optimized for soil persistence .
  • Electron-Donating/Withdrawing Effects : The methyl group at position 3 is electron-donating, which may stabilize the oxazole ring against hydrolysis compared to electron-withdrawing groups (e.g., sulfonyl in pyroxasulfone).

Metabolic Stability and Degradation Pathways

  • Oxidative Metabolism : The hept-6-enyl chain is susceptible to epoxidation or hydroxylation at the double bond, analogous to the hydroxylation pathways observed in R004 metabolites .
  • Ring Hydrolysis: The 4,5-dihydroisoxazole ring in the target compound is more stable than its non-hydrogenated isoxazole counterparts but may still undergo hydrolysis under acidic or enzymatic conditions, as seen in R004 .
  • Demethylation : The methyl group at position 3 could undergo slow CYP450-mediated demethylation, unlike the rapid demethylation of methoxy groups in some herbicidal analogs .

Biological Activity

5-(Hept-6-EN-1-YL)-3-methyl-4,5-dihydro-1,2-oxazole is a member of the isoxazole family, characterized by its unique structure that combines a five-membered heterocyclic ring with a heptenyl side chain. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

PropertyValue
CAS Number 114120-82-0
Molecular Formula C₁₁H₁₉NO
Molecular Weight 181.27 g/mol
IUPAC Name 5-hept-6-enyl-3-methyl-4,5-dihydro-1,2-oxazole
InChI Key JGTPNTHGELJDLR-UHFFFAOYSA-N

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The isoxazole ring facilitates hydrogen bonding and π-π interactions, enhancing its binding affinity to enzymes and receptors. The heptenyl group contributes to hydrophobic interactions, which may influence membrane permeability and protein binding.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of oxazole derivatives, including this compound. The compound exhibits significant antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli 25 - 30
Staphylococcus aureus 20 - 25
Candida albicans 15 - 20
Pseudomonas aeruginosa 30 - 35

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .

Anti-inflammatory Properties

The anti-inflammatory potential of oxazole derivatives has been explored in various studies. Compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests a potential therapeutic application in inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Singh et al. evaluated the antibacterial activity of various oxazole derivatives against common bacterial strains. The results demonstrated that compounds with similar structures to this compound showed inhibition zones ranging from 15 mm to 25 mm against Staphylococcus aureus and Escherichia coli .
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, derivatives of oxazoles exhibited a significant reduction in paw edema compared to control groups. This suggests that these compounds may inhibit inflammatory pathways effectively .

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